Boc-D-norleucine
Overview
Description
Boc-D-norleucine, also known as tert-butoxycarbonyl-D-norleucine, is a derivative of the amino acid norleucine. It is commonly used in peptide synthesis due to its stability and ability to protect the amino group during chemical reactions. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-D-norleucine is typically synthesized through the protection of the amino group of D-norleucine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of D-norleucine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Boc-D-norleucine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield D-norleucine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous conditions.
Major Products:
Deprotection: D-norleucine.
Coupling: Peptides and peptide derivatives.
Scientific Research Applications
Boc-D-norleucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is a crucial building block in the synthesis of peptides and proteins, allowing for the incorporation of D-norleucine residues
Drug Development: Used in the design and synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors
Mechanism of Action
The primary mechanism of action of Boc-D-norleucine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Boc-L-norleucine: The L-isomer of Boc-D-norleucine, used similarly in peptide synthesis.
Boc-D-leucine: Another Boc-protected amino acid, differing in the side chain structure.
Uniqueness: this compound is unique due to its D-configuration, which imparts specific stereochemical properties that are valuable in the synthesis of peptides with defined chirality. This makes it particularly useful in the development of peptide-based drugs and in the study of protein interactions .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCIQJXEKFHJO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426323 | |
Record name | Boc-D-Nle-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55674-63-0 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55674-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-D-Nle-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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